molecular formula C12H18N6OS B2536548 {2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine CAS No. 1105197-45-2

{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine

Cat. No.: B2536548
CAS No.: 1105197-45-2
M. Wt: 294.38
InChI Key: VSQJLUBGBXJIRT-UHFFFAOYSA-N
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Description

{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a morpholine ring, and a methylthio group

Mechanism of Action

Target of Action

The compound 2-(6-(Methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine is a pyrimidine derivative . Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, the primary targets of this compound are likely to be protein kinases.

Mode of Action

The compound interacts with its protein kinase targets by inhibiting their function . This inhibition disrupts the normal signaling processes controlled by these kinases, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by this compound affects multiple biochemical pathways. Protein kinases are involved in numerous cellular signaling processes, so their inhibition can have wide-ranging effects. For example, the disruption of cell growth regulation could lead to the inhibition of tumor growth in cancer cells .

Result of Action

The primary result of the compound’s action is the disruption of normal cellular signaling processes due to the inhibition of protein kinases . This disruption can lead to changes in cell growth, differentiation, migration, and metabolism . In the context of cancer cells, this could result in the inhibition of tumor growth .

Action Environment

The action, efficacy, and stability of 2-(6-(Methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the morpholine ring and the methylthio group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine core or the morpholine ring.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the compound.

Scientific Research Applications

{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer or neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    {2-[6-(methylthio)-4-piperidin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine: Similar structure but with a piperidine ring instead of a morpholine ring.

    {2-[6-(methylthio)-4-pyrrolidin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in {2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine imparts unique chemical and biological properties, distinguishing it from similar compounds. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6OS/c1-20-12-15-10(17-4-6-19-7-5-17)9-8-14-18(3-2-13)11(9)16-12/h8H,2-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQJLUBGBXJIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCN)C(=N1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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